molecular formula C12H15BrO2 B189005 3-Bromo-4-neopentylbenzoic acid CAS No. 904444-37-7

3-Bromo-4-neopentylbenzoic acid

Cat. No. B189005
M. Wt: 271.15 g/mol
InChI Key: FEYUKVMKKNDQMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-neopentylbenzoic acid is an organic compound that belongs to the family of benzoic acid derivatives. It is a white crystalline powder that is used in various research applications. The compound is synthesized by following specific methods that ensure its purity and effectiveness.

Mechanism Of Action

The mechanism of action of 3-Bromo-4-neopentylbenzoic acid is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes in the body. These enzymes are responsible for the synthesis of various compounds in the body. By inhibiting these enzymes, the compound can prevent the synthesis of certain compounds, which can have a beneficial effect on the body.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Bromo-4-neopentylbenzoic acid are not well studied. However, it is believed that the compound can have a beneficial effect on the body by inhibiting certain enzymes. This can prevent the synthesis of harmful compounds, which can have a positive effect on the body.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Bromo-4-neopentylbenzoic acid in lab experiments are that it is a highly pure compound that is easy to synthesize. The compound is also stable and can be stored for long periods of time. The limitations of using the compound are that it is expensive to synthesize, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on 3-Bromo-4-neopentylbenzoic acid. Researchers can study the compound's mechanism of action and its effects on the human body in more detail. They can also study the compound's potential as a drug or pharmaceutical. Additionally, researchers can explore new synthesis methods to make the compound more cost-effective and efficient to synthesize.
Conclusion:
In conclusion, 3-Bromo-4-neopentylbenzoic acid is an organic compound that is widely used in scientific research applications. The compound is synthesized by following specific methods that ensure its purity and effectiveness. The compound's mechanism of action is not fully understood, but it is believed to work by inhibiting certain enzymes in the body. The compound has several advantages and limitations for lab experiments, and there are several future directions for research on the compound.

Synthesis Methods

The synthesis of 3-Bromo-4-neopentylbenzoic acid involves several steps. The first step involves the reaction of neopentylmagnesium bromide with benzophenone in the presence of a catalyst to form 4-neopentylbenzophenone. The second step involves the reaction of 4-neopentylbenzophenone with bromine in the presence of a catalyst to form 3-Bromo-4-neopentylbenzoic acid. The final product is purified through recrystallization to obtain a white crystalline powder of high purity.

Scientific Research Applications

3-Bromo-4-neopentylbenzoic acid is widely used in scientific research applications. It is used as a building block in the synthesis of various organic compounds. It is also used in the synthesis of liquid crystals, which are used in the display industry. The compound is also used in the synthesis of drugs and pharmaceuticals. Researchers use this compound to study the mechanism of action of various drugs and their effects on the human body.

properties

CAS RN

904444-37-7

Product Name

3-Bromo-4-neopentylbenzoic acid

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

3-bromo-4-(2,2-dimethylpropyl)benzoic acid

InChI

InChI=1S/C12H15BrO2/c1-12(2,3)7-9-5-4-8(11(14)15)6-10(9)13/h4-6H,7H2,1-3H3,(H,14,15)

InChI Key

FEYUKVMKKNDQMU-UHFFFAOYSA-N

SMILES

CC(C)(C)CC1=C(C=C(C=C1)C(=O)O)Br

Canonical SMILES

CC(C)(C)CC1=C(C=C(C=C1)C(=O)O)Br

Origin of Product

United States

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